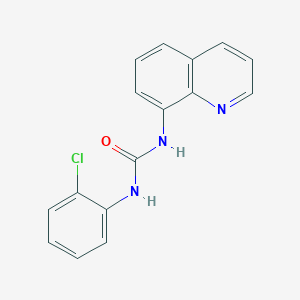![molecular formula C18H16BrN3O2S B5556163 3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone is a compound that has been studied extensively for its potential applications in scientific research. This compound is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Studies of 3,4-Dimethoxy Benzaldehyde Derivatives
Synthesis of Metal Complexes
A study by Mekkey, Mal, and Kadhim (2020) focused on synthesizing 3,4-dimethoxy benzaldehyde derivatives and their metal complexes, including complexes with Cr(III), Fe(III), Co(II), and Ni(II). These complexes were characterized using various spectroscopic methods, providing insights into their geometrical structures and optical properties (Mekkey et al., 2020).
Optical Studies and Chemosensor Development
Salman A. Khan (2020) conducted research on synthesizing novel pyrazoline derivatives, including 3,4-dimethoxybenzaldehyde, and investigated their photophysical properties. This study demonstrated the potential of these compounds as fluorescent chemosensors, particularly for detecting Fe3+ metal ions (Khan, 2020).
Synthesis and Biological Activity
El-Sawy et al. (2014) explored the synthesis of 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives from visnagin. They investigated the anti-inflammatory, analgesic, and anticonvulsant activities of these compounds, highlighting their potential in medicinal chemistry (El-Sawy et al., 2014).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 3,4-dimethoxybenzaldehyde derivatives were analyzed by Krygowski et al. (1998). This research contributed to understanding the impact of o-dimethoxy groups on ring geometry, important for various chemical applications (Krygowski et al., 1998).
Applications in Synthesis and Biomedical Research
Electrochemical Synthesis
Ryzhkova, Ryzhkov, and Elinson (2020) examined the electrochemical synthesis of 3-(4-bromophenyl)isoxazol-5(2H)-one derivatives, demonstrating the potential of these compounds in biomedical applications, such as regulating inflammatory diseases (Ryzhkova et al., 2020).
Friedländer Condensation and Synthesis
Tomasik, P. Tomasik, and Abramovitch (1983) investigated the Friedländer condensation of 1H-pyrazolin-5-ones with o-aminobenzaldehydes. This research provided insights into the synthesis of various compounds, including those with 3,4-dimethoxybenzaldehyde components (Tomasik et al., 1983).
Binding Interactions and Docking Studies
Nayak and Poojary (2019) focused on the synthesis of a compound derived from 3,4-dimethoxybenzaldehyde and its interaction with human prostaglandin reductase. The study provided valuable insights into the inhibitory action of these compounds (Nayak & Poojary, 2019).
Synthesis of Antioxidant Agents
El Nezhawy et al. (2009) synthesized 2-(4-fluorophenyl)thiazolidin-4-one derivatives and evaluated their antioxidant activities. This research is relevant to understanding the therapeutic potential of compounds involving 3,4-dimethoxybenzaldehyde derivatives (El Nezhawy et al., 2009).
Safety and Hazards
3,4-Dimethoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-23-16-8-3-12(9-17(16)24-2)10-20-22-18-21-15(11-25-18)13-4-6-14(19)7-5-13/h3-11H,1-2H3,(H,21,22)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRZKQSSRUAUKO-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)



![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)

![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)